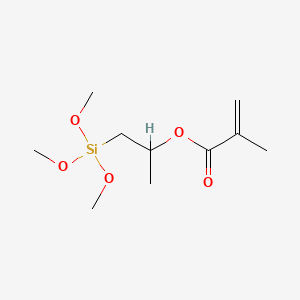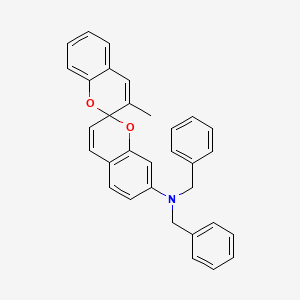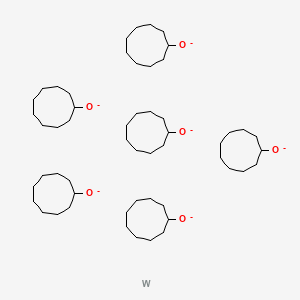
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is a chemical compound with the molecular formula C24H41NaO5S. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its long alkyl chain, which contributes to its hydrophobic nature, and its sulfonate group, which imparts hydrophilic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate typically involves the sulfonation of 2,5-dihydroxy-4-(1-methylheptadecyl)benzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In industrial settings, the production of Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The compound is then neutralized with sodium hydroxide to form the sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzenesulfonates.
Applications De Recherche Scientifique
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. It targets cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium 2,5-dihydroxybenzenesulfonate
Uniqueness
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is unique due to its long alkyl chain and the presence of two hydroxyl groups, which provide additional sites for chemical modification. This makes it more versatile in various applications compared to other similar compounds.
Propriétés
Numéro CAS |
63059-59-6 |
|---|---|
Formule moléculaire |
C24H41NaO5S |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
sodium;2,5-dihydroxy-4-octadecan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C24H42O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-23(26)24(19-22(21)25)30(27,28)29;/h18-20,25-26H,3-17H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
XMEZMPZIYXDDJI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


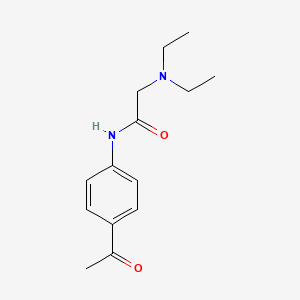
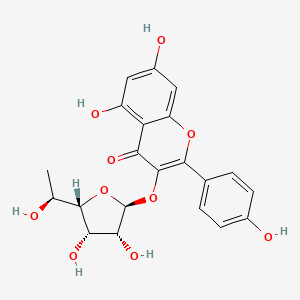
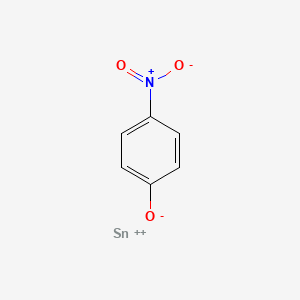
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)

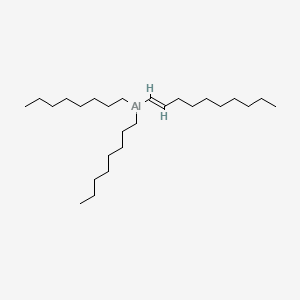
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

